Cas no 110101-92-3 (Leucomycin V,9-O-[(2R,5S,6R)-5-(dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]-,3,3B,4B-triacetate)
110101-92-3 structure
Product Name:Leucomycin V,9-O-[(2R,5S,6R)-5-(dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]-,3,3B,4B-triacetate
Numero CAS:110101-92-3
MF:C49H80N2O17
MW:969.16271686554
CID:198450
PubChem ID:6440719
Update Time:2025-04-19
Leucomycin V,9-O-[(2R,5S,6R)-5-(dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]-,3,3B,4B-triacetate Proprietà chimiche e fisiche
Nomi e identificatori
-
- Leucomycin V,9-O-[(2R,5S,6R)-5-(dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]-,3,3B,4B-triacetate
- LogP
- Leucomycin V, 9-O-(5-(dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl)-, 3,3(sup B),4(sup B)-triacetate, (9-(2R,5S,6R))-
- 3'',4''-Diacetylspiramycin II
- 110101-92-3
-
- Inchi: 1S/C49H80N2O17/c1-27-24-35(22-23-52)45(67-48-43(57)42(51(12)13)44(30(4)62-48)66-41-26-49(9,68-34(8)55)47(31(5)61-41)64-33(7)54)46(58-14)38(63-32(6)53)25-39(56)59-28(2)18-16-15-17-19-37(27)65-40-21-20-36(50(10)11)29(3)60-40/h15-17,19,23,27-31,35-38,40-48,57H,18,20-22,24-26H2,1-14H3/b16-15+,19-17+/t27-,28-,29+,30-,31+,35+,36+,37+,38-,40+,41+,42-,43-,44-,45+,46+,47+,48+,49-/m1/s1
- Chiave InChI: CXLSZSGBVZGNKM-DWDPOWAOSA-N
- Sorrisi: O([C@H]1C[C@](C)([C@H]([C@H](C)O1)OC(C)=O)OC(C)=O)[C@@H]1[C@@H](C)O[C@H]([C@@H]([C@H]1N(C)C)O)O[C@@H]1[C@H]([C@@H](CC(=O)O[C@H](C)CC=CC=C[C@@H]([C@H](C)C[C@@H]1CC=O)O[C@H]1CC[C@@H]([C@H](C)O1)N(C)C)OC(C)=O)OC |t:41,43|
Proprietà calcolate
- Massa esatta: 968.5459
- Massa monoisotopica: 968.545699
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 19
- Conta atomi pesanti: 68
- Conta legami ruotabili: 17
- Complessità: 1710
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 19
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 2
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 214
- XLogP3: 3.8
Proprietà sperimentali
- Densità: 1.2
- Punto di ebollizione: 927.8°Cat760mmHg
- Punto di infiammabilità: 514.9°C
- Indice di rifrazione: 1.532
- PSA: 213.59
Leucomycin V,9-O-[(2R,5S,6R)-5-(dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]-,3,3B,4B-triacetate Letteratura correlata
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
110101-92-3 (Leucomycin V,9-O-[(2R,5S,6R)-5-(dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]-,3,3B,4B-triacetate) Prodotti correlati
- 1392-21-8(Leucomycin)
- 35457-80-8(Midecamycin)
- 16846-24-5(josamycin)
- 24916-51-6(Acetylspiramycin)
- 37280-56-1(Leucomycin Tartrate)
- 149370-53-6(Meleumycin)
- 8025-81-8(Spiramycin)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
Fornitori consigliati
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
上海帛亦医药科技有限公司
Membro d'oro
CN Fornitore
Reagenti